molecular formula C12H18BrN B1521011 [(4-Bromophenyl)methyl](3-methylbutan-2-yl)amine CAS No. 1039970-32-5

[(4-Bromophenyl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B1521011
CAS No.: 1039970-32-5
M. Wt: 256.18 g/mol
InChI Key: UCQUNOICIBLDPY-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methylamine is a secondary amine featuring a para-brominated benzyl group and a branched 3-methylbutan-2-yl substituent. Its molecular formula is C₁₂H₁₇BrN (molecular weight: 255.18 g/mol). The para-bromophenyl group confers electron-withdrawing properties, while the branched alkyl chain contributes to steric bulk and lipophilicity.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-9(2)10(3)14-8-11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQUNOICIBLDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Bromophenyl)methylamine is a chemical compound characterized by its unique structure, which includes a brominated phenyl group and a branched aliphatic amine. Its molecular formula is C12_{12}H16_{16}BrN, indicating the presence of carbon, hydrogen, bromine, and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The compound features a 4-bromophenyl group attached to a methyl group, which is further linked to a branched amine derived from 3-methylbutan-2-yl. This configuration suggests potential for diverse interactions in biological systems due to the presence of both aromatic and aliphatic characteristics. The unique structural elements may influence its binding affinity to various biological targets.

While specific mechanisms of action for (4-Bromophenyl)methylamine are not fully elucidated, compounds with similar structures often exhibit pharmacological properties through interactions with receptors and enzymes. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group may form hydrogen bonds with polar residues, influencing the compound's binding affinity and specificity.

Antimicrobial Properties

Research indicates that (4-Bromophenyl)methylamine exhibits antibacterial activity . Similar compounds have been shown to possess antimicrobial properties against Gram-positive bacteria, making them candidates for further study in infectious disease contexts.

Antiproliferative Effects

Preliminary studies suggest that compounds related to (4-Bromophenyl)methylamine may exhibit antiproliferative effects . For instance, analogs have been screened for their ability to inhibit bacterial secretion systems and have shown concentration-dependent inhibition in various assays . Such findings warrant further investigation into their potential as anticancer agents.

Case Studies and Research Findings

StudyObjectiveFindings
Pendergrass et al. (2020)Screening for Type III Secretion System inhibitorsIdentified compounds similar to (4-Bromophenyl)methylamine that inhibit bacterial secretion systems.
BenchChem AnalysisEvaluation of chemical propertiesConfirmed antimicrobial activity against Gram-positive bacteria.
BLD Pharm ReportsSafety and handling informationProvided detailed specifications and safety data for laboratory use.

Potential Applications

The potential applications of (4-Bromophenyl)methylamine are diverse:

  • Medicinal Chemistry : Its structure suggests it could serve as a lead compound for drug development targeting specific receptors or enzymes.
  • Antimicrobial Research : Given its antibacterial properties, it may be developed into new antibiotics or adjunct therapies for treating infections.
  • Anticancer Research : The antiproliferative effects observed in related compounds indicate potential for development as anticancer agents.

Comparison with Similar Compounds

(4-Bromo-3-fluorophenyl)methylamine (C₁₁H₁₅BrFN)

  • Structural Differences :
    • The phenyl ring has bromine (para) and fluorine (meta) , increasing electron withdrawal compared to the target compound’s single para-bromine.
    • The alkyl group is butan-2-yl (linear) vs. the target’s 3-methylbutan-2-yl (branched).
  • Steric Effects: The linear alkyl chain may reduce steric hindrance, increasing reactivity in nucleophilic reactions.
  • Synthetic Relevance : Similar microwave-assisted amidation methods (as in ) could apply for synthesis.

Bis(4-bromophenyl)amine (C₁₂H₉Br₂N)

  • Structural Differences: Diaryl amine with two para-bromophenyl groups vs. the target’s mono-aryl, mono-alkyl structure.
  • Impact on Properties :
    • Basicity : The nitrogen lone pair is delocalized into both aromatic rings, making this compound less basic than the target.
    • Applications : Diaryl amines are often used in materials science (e.g., conductive polymers), whereas the target’s alkyl group may favor solubility in organic solvents .

(3-Bromo-4-fluorophenyl)methylamine (C₁₂H₁₇BrFN)

  • Structural Differences :
    • Halogen Positions : Bromine (meta) and fluorine (para) vs. the target’s para-bromine.
  • Impact on Properties: Electronic Effects: Altered resonance interactions may affect intermolecular forces (e.g., hydrogen bonding) and crystal packing .

(3-Methoxyphenyl)methylamine (C₁₃H₂₁NO)

  • Structural Differences :
    • Methoxy group (electron-donating) vs. bromine (electron-withdrawing).
  • Impact on Properties :
    • Reactivity : The methoxy group activates the phenyl ring toward electrophilic substitution, whereas bromine deactivates it.
    • Basicity : Increased electron density on nitrogen may enhance basicity relative to the target compound .

Tris(4-bromophenyl)amine (C₁₈H₁₂Br₃N)

  • Structural Differences :
    • Triaryl amine with three para-bromophenyl groups.
  • Impact on Properties :
    • Electron Deficiency : Extreme electron withdrawal reduces basicity and enhances use in optoelectronics (e.g., as a hole-transport material).
    • Conjugation : Extended π-system enables applications in catalysis and polymer chemistry, unlike the target’s simpler structure .

Data Table: Key Structural and Hypothetical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Hypothetical Basicity (vs. Target) Potential Applications
Target Compound C₁₂H₁₇BrN 255.18 Para-Br, Branched C₅H₁₁ Reference Pharmaceutical intermediates
(4-Bromo-3-fluorophenyl)methylamine C₁₁H₁₅BrFN 276.15 Para-Br, Meta-F, Linear C₄H₉ Lower Catalysis, Medicinal chemistry
Bis(4-bromophenyl)amine C₁₂H₉Br₂N 333.02 Two para-Br, Diaryl Lower Polymers, Sensors
(3-Bromo-4-fluorophenyl)methylamine C₁₂H₁₇BrFN 274.17 Meta-Br, Para-F, Branched C₅H₁₁ Similar Material science
Tris(4-bromophenyl)amine C₁₈H₁₂Br₃N 490.96 Three para-Br, Triaryl Much Lower Organic electronics

Research Implications

  • Synthetic Routes : Microwave-assisted methods () and Pd-catalyzed coupling () could be adapted for synthesizing analogs.
  • Structure-Activity Relationships :
    • Electron-Withdrawing Groups : Para-bromine in the target compound may enhance stability in oxidative environments compared to methoxy analogs.
    • Steric Effects : The branched alkyl chain likely improves lipid solubility, impacting bioavailability in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(4-Bromophenyl)methyl](3-methylbutan-2-yl)amine
Reactant of Route 2
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[(4-Bromophenyl)methyl](3-methylbutan-2-yl)amine

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